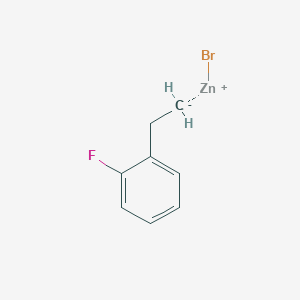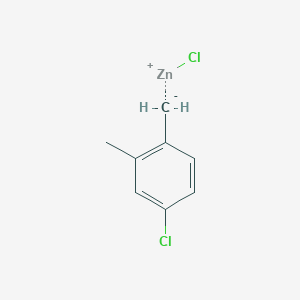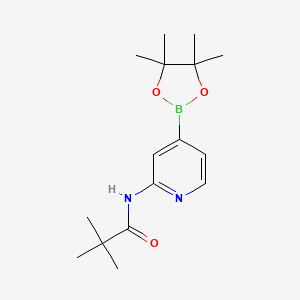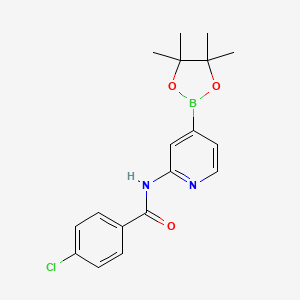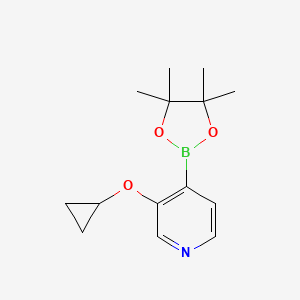
3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester (3CPBP) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a versatile reagent used in various organic transformations, including Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reaction. 3CPBP is also used in the synthesis of various heterocyclic compounds. In addition, 3CPBP has been shown to have a variety of biochemical and physiological effects, making it a popular choice for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester has a wide range of applications in the scientific research field. It is a versatile reagent used in various organic transformations, including Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reaction. 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester is also used in the synthesis of various heterocyclic compounds, such as pyridine, triazole, and imidazole derivatives. In addition, 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester has been used in the synthesis of small molecules and bioconjugates, as well as in the synthesis of polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester is not well understood. However, it is believed that the reaction between 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester and the substrate is catalyzed by the formation of a boron-oxygen bond, which serves as a nucleophile. This bond is then attacked by the substrate, resulting in the formation of a new carbon-boron bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester have yet to be fully explored. However, 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester has been shown to have anti-inflammatory and antioxidant effects in vitro. In addition, 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester has been shown to have cytotoxic effects in some cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to synthesize and store. In addition, 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester is a versatile reagent, making it suitable for a wide range of organic transformations. However, 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester is toxic and should be handled with extreme caution.
Zukünftige Richtungen
Given the versatility of 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester, there are a number of potential future directions for research. These include the development of new synthetic methods utilizing 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester, further exploration of its biochemical and physiological effects, and the exploration of its potential use in drug discovery. In addition, further research into the mechanism of action of 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester could lead to the development of more efficient and selective organic transformations.
Synthesemethoden
The synthesis of 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester is relatively simple and can be achieved via a two-step process. The first step involves the reaction of 4-pyridineboronic acid and cyclopropanol in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-(cyclopropoxy)pyridine-4-boronic acid (3CPBA). The second step involves the addition of pinacol to the 3CPBA, which results in the formation of 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester.
Eigenschaften
IUPAC Name |
3-cyclopropyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)11-7-8-16-9-12(11)17-10-5-6-10/h7-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGSRLPZKVYNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)OC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





